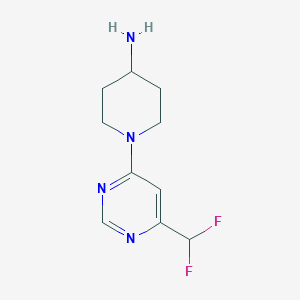

4-amino-1-(6-(difluorométhyl)pyrimidin-4-yl)pipéridine

Vue d'ensemble

Description

1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-4-amine is a useful research compound. Its molecular formula is C10H14F2N4 and its molecular weight is 228.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Conception et développement de médicaments

Les dérivés de la pipéridine, tels que la 4-amino-1-(6-(difluorométhyl)pyrimidin-4-yl)pipéridine, sont essentiels dans l'industrie pharmaceutique. Ils sont présents dans plus de vingt classes de produits pharmaceutiques, y compris les alcaloïdes. Leur importance structurelle réside dans leur rôle de blocs de construction médicinaux synthétiques pour la construction de médicaments . La polyvalence des dérivés de la pipéridine permet le développement de nouveaux médicaments avec des applications thérapeutiques potentielles.

Thérapeutiques anticancéreuses

La structure du composé est propice à la création d'inhibiteurs ciblant la protéine kinase B (Akt), qui joue un rôle clé dans la prolifération et la survie cellulaires. La signalisation d'Akt est souvent dérégulée dans le cancer, ce qui en fait une cible de choix pour les agents antitumoraux. Les dérivés de la pipéridine se sont avérés fournir des inhibiteurs ATP-compétitifs, nanomolaires, avec une sélectivité significative, ce qui pourrait être bénéfique dans le développement de nouveaux traitements contre le cancer .

Synthèse de pipéridines biologiquement actives

Les progrès récents dans la synthèse de divers dérivés de la pipéridine ont ouvert des possibilités de créer des composés biologiquement actifs. Il s'agit notamment de pipéridines substituées, de spiropipéridines, de pipéridines condensées et de pipéridinones. Le développement de méthodes rapides et rentables pour synthétiser ces dérivés est un domaine de recherche important, avec des implications pour l'industrie pharmaceutique .

Agents fongicides

Les dérivés de la pipéridine ont montré un potentiel dans la conception et la synthèse d'agents fongicides. La flexibilité structurelle de ces composés permet l'incorporation de diverses parties qui peuvent améliorer leur activité fongicide. Cette application est particulièrement pertinente dans la recherche agricole, où de nouveaux composés fongicides sont constamment recherchés .

Mécanisme D'action

Target of Action

It is related to a compound named hnpc-a188, which exhibits excellent acaricidal activity . This suggests that the compound might have a similar target, possibly acting on mites.

Mode of Action

It is known that related compounds exhibit excellent bioactivity , implying that this compound may interact with its targets in a way that disrupts their normal function, leading to their death.

Biochemical Pathways

Given its potential acaricidal activity , it may interfere with pathways essential for the survival or reproduction of mites.

Pharmacokinetics

It is noted that fluoroalkyl sulfur groups, such as trifluoromethyl sulfur and trifluoroethyl sulfur, can greatly improve the lipophilic pharmacokinetic properties of drug molecules . This suggests that the compound may have good absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.

Result of Action

It is related to a compound that exhibits excellent acaricidal activity , suggesting that it may cause death in mites at the cellular level.

Action Environment

It is known that the unrestricted use of existing insecticides can lead to serious pesticide resistance , suggesting that the effectiveness of this compound may be influenced by the presence of resistant mites in the environment.

Propriétés

IUPAC Name |

1-[6-(difluoromethyl)pyrimidin-4-yl]piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F2N4/c11-10(12)8-5-9(15-6-14-8)16-3-1-7(13)2-4-16/h5-7,10H,1-4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYZTLJENTVRFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=NC=NC(=C2)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-bromophenyl)ethyl]-4-methylcyclohexan-1-amine](/img/structure/B1492371.png)

![1-(prop-2-yn-1-yl)-1H,4H,6H,7H-pyrano[3,4-d][1,2,3]triazole](/img/structure/B1492372.png)

![1-{[(1-Hydroxypropan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1492377.png)

![(1S,2R)-2-[2-(2-chlorophenyl)ethynyl]cyclohexan-1-ol](/img/structure/B1492378.png)

![Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate dihydrochloride](/img/structure/B1492386.png)